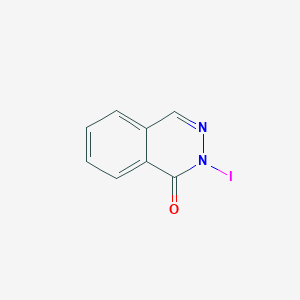
2-Iodophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodophthalazin-1-one is a heterocyclic compound that belongs to the phthalazinone family Phthalazinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodophthalazin-1-one typically involves the iodination of phthalazin-1-one. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Iodophthalazin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products: The major products formed from these reactions include various substituted phthalazinones, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Derivatives of 2-Iodophthalazin-1-one are being explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Iodophthalazin-1-one involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The iodine atom enhances its binding affinity to these targets, making it a potent compound for therapeutic use.
Comparison with Similar Compounds
Phthalazin-1-one: The parent compound without the iodine substitution.
2-Bromophthalazin-1-one: Similar structure with a bromine atom instead of iodine.
2-Chlorophthalazin-1-one: Similar structure with a chlorine atom instead of iodine.
Comparison: 2-Iodophthalazin-1-one is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. Compared to its bromine and chlorine analogs, the iodine derivative often exhibits higher reactivity and better binding affinity to biological targets, making it a more versatile compound in medicinal chemistry.
Properties
CAS No. |
139123-30-1 |
|---|---|
Molecular Formula |
C8H5IN2O |
Molecular Weight |
272.04 g/mol |
IUPAC Name |
2-iodophthalazin-1-one |
InChI |
InChI=1S/C8H5IN2O/c9-11-8(12)7-4-2-1-3-6(7)5-10-11/h1-5H |
InChI Key |
JEBXUSPQHRMXIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















